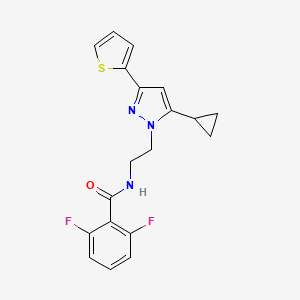
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H17F2N3OS and its molecular weight is 373.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide (CAS Number: 1797624-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17F2N3OS, with a molecular weight of approximately 373.4 g/mol. The compound features a pyrazole ring connected to a difluorobenzamide moiety, contributing to its unique biological profile.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit anticancer properties . For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may also possess similar mechanisms .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies have suggested that this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This could potentially make it a candidate for treating inflammatory conditions .
PPARγ Agonism
Recent investigations into related pyrazole compounds have identified them as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists . PPARγ is involved in glucose metabolism and adipocyte differentiation, making it a target for diabetes treatment. The ability of this compound to interact with PPARγ could provide insights into its potential use in metabolic disorders .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.
- Modulation of Gene Expression : The compound may alter the expression of genes associated with cancer cell survival and inflammation.
- Interaction with Receptors : Its potential role as a PPARγ agonist suggests it may modulate metabolic pathways through receptor-mediated actions.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzamide exhibit potential anticancer properties. For instance, benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that similar compounds could effectively inhibit RET kinase activity, which is implicated in various cancers .
Case Study : A series of novel benzamides were synthesized and evaluated for their potency against RET kinase. Compounds exhibiting high inhibitory activity were identified, suggesting a promising avenue for developing targeted cancer therapies.
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of pyrazole derivatives. The structural features of this compound may contribute to its efficacy against various bacterial strains.
Case Study : A related compound demonstrated significant in vitro activity against resistant strains of Plasmodium falciparum, showcasing the potential for developing new antimalarial drugs .
Neuropharmacological Applications
3. Neuroprotective Effects
The neuroprotective effects of compounds with similar structures have been explored in models of neurodegenerative diseases. The presence of difluoro substitutions may enhance the ability to cross the blood-brain barrier, making these compounds suitable candidates for treating conditions like Alzheimer's disease.
Case Study : Research indicates that certain pyrazole derivatives can modulate neuroinflammatory responses, providing a protective effect on neuronal cells exposed to neurotoxic agents .
Data Table of Biological Activities
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS/c20-13-3-1-4-14(21)18(13)19(25)22-8-9-24-16(12-6-7-12)11-15(23-24)17-5-2-10-26-17/h1-5,10-12H,6-9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUTTQSXPKAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













